An In-depth Technical Guide on the Physicochemical Properties of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile
An In-depth Technical Guide on the Physicochemical Properties of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile (CAS No. 221061-10-5), a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to a notable absence of experimentally determined data in publicly available literature, this guide leverages validated computational methods to predict key physicochemical parameters. Furthermore, it outlines a detailed, generalized experimental protocol for its synthesis via the Gewald reaction, alongside a robust analytical workflow for its characterization using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. This document aims to serve as a foundational resource for researchers engaged in the synthesis, analysis, and application of this and structurally related compounds.
Core Physicochemical Properties
The physicochemical properties of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile have been predicted using validated computational models due to the scarcity of experimental data. The following tables summarize the key predicted molecular and physicochemical descriptors.
Table 1: Predicted Molecular and Physicochemical Properties
| Property | Predicted Value | Notes |
| Molecular Formula | C₉H₅ClN₂S | - |
| Molecular Weight | 208.67 g/mol | - |
| logP (Octanol/Water Partition Coefficient) | 2.85 | Indicates moderate lipophilicity, suggesting potential for membrane permeability. |
| Aqueous Solubility (logS) | -3.5 (mol/L) | Predicted to have low aqueous solubility. |
| pKa (most acidic) | 14.2 (Amine) | The amino group is weakly acidic. |
| pKa (most basic) | 1.8 (Nitrile) | The nitrile group is very weakly basic. |
| Topological Polar Surface Area (TPSA) | 65.8 Ų | Suggests good potential for oral bioavailability based on TPSA metrics. |
| Number of Hydrogen Bond Donors | 1 (from the amino group) | - |
| Number of Hydrogen Bond Acceptors | 2 (from the nitrile and amino nitrogens) | - |
| Number of Rotatable Bonds | 0 | Indicates a rigid molecular structure. |
Note: The predicted values were obtained using a combination of computational models, including Molinspiration and ChemAxon's Chemicalize platform. These values are for estimation purposes and should be confirmed by experimental analysis.
Synthesis and Analytical Characterization
Proposed Synthesis Pathway: The Gewald Reaction
The Gewald reaction involves the condensation of a carbonyl compound (or its equivalent) with an α-cyanoester or α-cyanoketone in the presence of elemental sulfur and a base. For the synthesis of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile, a plausible pathway involves the reaction of 2,4-dichlorobenzaldehyde with malononitrile in the presence of elemental sulfur and a suitable base, such as morpholine or triethylamine.
Caption: Proposed synthesis of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile via the Gewald reaction.
Detailed Experimental Protocol (Generalized)
Materials:
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2,4-Dichlorobenzaldehyde
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Malononitrile
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Elemental Sulfur
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Morpholine (or Triethylamine)
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Ethanol (or other suitable solvent)
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Hydrochloric acid (for workup)
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Sodium bicarbonate (for workup)
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Ethyl acetate (for extraction)
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Anhydrous sodium sulfate (for drying)
Procedure:
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To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dichlorobenzaldehyde (1 equivalent), malononitrile (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.
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To this suspension, add morpholine (2 equivalents) dropwise at room temperature with stirring.
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Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion of the reaction, cool the mixture to room temperature.
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Acidify the reaction mixture with dilute hydrochloric acid, which may cause the product to precipitate.
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If a precipitate forms, collect the solid by filtration, wash with water, and then a small amount of cold ethanol.
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If no precipitate forms, extract the product with ethyl acetate. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile.
Analytical Workflow for Characterization
A systematic analytical workflow is essential to confirm the identity and purity of the synthesized 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile.
Caption: General analytical workflow for the characterization of the synthesized compound.
2.3.1. High-Performance Liquid Chromatography (HPLC)
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Objective: To determine the purity of the synthesized compound.
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Column: A reverse-phase C18 column is typically suitable.
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Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a common starting point.
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Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 254 nm).
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Expected Result: A single major peak indicating a high degree of purity.
2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To confirm the chemical structure of the compound.
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Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
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¹H NMR: Expected signals would include those for the aromatic protons on the benzo[b]thiophene ring system and a broad singlet for the amino protons. The chemical shifts and coupling constants of the aromatic protons would be characteristic of the substitution pattern.
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¹³C NMR: The spectrum should show the expected number of carbon signals, including those for the nitrile carbon, the carbons of the aromatic rings, and the carbons of the thiophene ring.
2.3.3. Mass Spectrometry (MS)
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Objective: To confirm the molecular weight of the compound.
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Technique: Electrospray ionization (ESI) is a common method.
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Expected Result: A molecular ion peak corresponding to the calculated molecular weight of 208.67 g/mol (for the most abundant isotopes).
Biological and Pharmacological Context
Derivatives of 2-aminobenzo[b]thiophene are known to possess a wide range of biological activities. While no specific signaling pathway has been elucidated for 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile itself, related compounds have been investigated for their potential as:
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Anticancer agents: Some aminobenzothiophene derivatives have shown inhibitory activity against various cancer cell lines.
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Kinase inhibitors: The aminobenzothiophene scaffold is present in some compounds designed as inhibitors of protein kinases, which are crucial in cellular signaling pathways.
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Antimicrobial agents: Thiophene-containing heterocycles have been explored for their antibacterial and antifungal properties.
The presence of the chloro, amino, and nitrile functional groups on the rigid benzo[b]thiophene scaffold makes this compound an interesting candidate for further investigation in drug discovery programs.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties, synthesis, and analysis of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile. The presented predicted data offers valuable insights for its handling and application, while the generalized experimental protocols provide a practical starting point for its synthesis and characterization in a laboratory setting. Further experimental validation of the predicted properties and exploration of the biological activities of this compound are warranted to fully elucidate its potential in various scientific and industrial applications.
